CPHPC is a small molecule drug originally developed to target and deplete serum amyloid P component (SAP) for the treatment of systemic amyloidosis and Alzheimer's disease. [, , ] SAP is a normal plasma protein that binds to all types of amyloid fibrils and is universally present in amyloid deposits. [, ] CPHPC's ability to specifically target SAP makes it a valuable tool for studying amyloid diseases and exploring novel therapeutic strategies. []
CPHPC is a bis(D-proline) compound with a symmetrical structure. [, ] It consists of two D-proline rings connected by a hexanoyl linker. [, ] The specific isomeric configuration of CPHPC is crucial for its biological activity. [] Crystal structures of CPHPC bound to SAP reveal that the drug cross-links pairs of pentameric SAP molecules, leading to the formation of decameric complexes. [, ] This cross-linking interaction is mediated by the specific binding of CPHPC's D-proline headgroups to SAP's ligand-binding sites. [, ]
CPHPC exerts its therapeutic effect by specifically targeting and depleting SAP from the blood. [, ] The drug achieves this by cross-linking pairs of SAP pentamers, forming decameric complexes that are rapidly cleared from the circulation. [, ] This depletion of circulating SAP leads to a reduction in SAP levels within tissues, including the cerebrospinal fluid (CSF). [] This mechanism is particularly relevant in amyloid diseases, where SAP contributes to amyloid deposition and persistence. [, ] By removing SAP, CPHPC may facilitate the clearance of amyloid deposits and potentially slow or reverse disease progression. [, ]
a. Systemic Amyloidosis: CPHPC is being investigated as a potential therapeutic agent for systemic amyloidosis, a fatal disorder characterized by the accumulation of amyloid fibrils in various organs. [, , ] Studies have demonstrated that CPHPC effectively depletes circulating SAP in patients with different types of systemic amyloidosis, leading to reduced amyloid load in organs like the liver, spleen, and kidneys. [, , , ] This depletion is associated with improved liver function and potentially prolonged renal survival. [, , , ]
b. Alzheimer's Disease: Research suggests that SAP may contribute to the pathogenesis of Alzheimer's disease by promoting amyloid-beta (Aβ) fibril formation and exacerbating neuronal damage. [, , ] CPHPC's ability to deplete SAP from the blood and CSF makes it a potential therapeutic candidate for Alzheimer's disease. [, , ] Preclinical studies have shown that CPHPC can remove SAP from Aβ plaques and cerebrovascular amyloid deposits in mouse models of Alzheimer's disease. [] Clinical trials are underway to evaluate CPHPC's safety and efficacy in treating Alzheimer's disease patients. [, , ]
c. Disseminated Candidiasis: Recent research highlights a paradoxical effect of SAP in disseminated candidiasis. [] SAP binds to fungal functional amyloid on Candida albicans, masking the fungi from the host immune system and promoting the progression of infection. [] CPHPC, by removing SAP, shows promise in enhancing the host immune response against disseminated candidiasis, potentially improving survival outcomes. []
d. Immunotherapeutic Approaches: CPHPC plays a crucial role in enabling immunotherapeutic approaches for treating amyloidosis. [, , , ] By depleting circulating SAP, CPHPC allows for the safe administration of anti-SAP antibodies, which can then target the residual SAP in amyloid deposits, triggering their removal by the immune system. [, , , ] This combination therapy has shown promising results in preclinical and clinical studies, demonstrating effective amyloid clearance and organ function improvement. [, , , ]
e. Diagnostic Tool: CPHPC can be used in conjunction with radiolabelled SAP to visualize and quantify amyloid deposits in vivo. [, ] This technique, known as SAP scintigraphy, has been instrumental in improving the diagnosis and monitoring of patients with systemic amyloidosis. [, ]
a. Optimization of CPHPC-Based Therapies: Further research is needed to optimize CPHPC dosing regimens, treatment durations, and combination therapies for different amyloid diseases. [, , ]
b. Development of Orally Bioavailable Prodrugs: Improving CPHPC's oral bioavailability would enhance its clinical utility. [, ] Efforts are underway to develop orally bioavailable prodrugs that retain CPHPC's pharmacological properties while offering greater patient convenience. [, ]
c. Exploration of New Therapeutic Targets: CPHPC's success in targeting SAP for amyloid diseases suggests the potential for developing similar strategies against other misfolded protein targets involved in neurodegenerative disorders. [, ]
d. Understanding CPHPC's Role in Immune Modulation: Further investigation is needed to elucidate the precise mechanisms by which CPHPC influences the immune response in different disease contexts, such as disseminated candidiasis. [] This knowledge could lead to novel therapeutic strategies for infectious diseases and immune-mediated disorders.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9